molecular formula C10H14N4S B13626759 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13626759
M. Wt: 222.31 g/mol
InChI Key: JPHCRRWGFHDLMB-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a heterocyclic amine featuring a 1,2,4-triazole core substituted with a methyl group at position 1, a thiophen-2-yl group at position 3, and a propan-1-amine side chain at position 3. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in medicinal chemistry. Its molecular formula is C11H15N4S, with a molecular weight of 235.33 g/mol (CAS: 1339536-24-1) . Safety guidelines emphasize precautions against heat and ignition sources, typical for organic amines .

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H14N4S/c1-7(6-11)10-12-9(13-14(10)2)8-4-3-5-15-8/h3-5,7H,6,11H2,1-2H3

InChI Key

JPHCRRWGFHDLMB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=NN1C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Alkylation: The final step involves the alkylation of the triazole-thiophene intermediate with a suitable alkyl halide to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Amine Group Reactions

The primary amine undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride in THF to yield N-acetyl derivatives (80–85% yield) .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines (70–75% yield) .

  • Salt Formation : Forms hydrochlorides with HCl gas in diethyl ether (quantitative yield) .

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in:

  • Alkylation/Ethylation : Reacts with alkyl halides (e.g., ethyl bromide) at N2 under phase-transfer conditions .

  • Coordination Chemistry : Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via N3 and N4 atoms, forming stable complexes .

Thiophene Modifications

The thiophene ring undergoes electrophilic substitution:

  • Sulfonation : Reacts with chlorosulfonic acid at 0°C to introduce sulfonic acid groups (60% yield).

  • Nitration : With HNO₃/H₂SO₄ at 50°C to yield 5-nitrothiophene derivatives.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings:

Reaction TypeConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CAryl-substituted triazole-thiophenes65–70%
Heck Reaction Pd(OAc)₂, PPh₃, NEt₃, DMFAlkenylated triazole derivatives55–60%

Biological Interactions

The compound exhibits bioactivity through targeted interactions:

  • Enzyme Inhibition : Binds to fungal CYP51 (IC₅₀ = 5.2 µM) via triazole nitrogen coordination .

  • DNA Intercalation : Forms π-stacking interactions with DNA base pairs (Kd = 12.4 µM) .

ADME Properties :

ParameterValueSource
LogP (octanol/water)1.85
Plasma Protein Binding89.2%
Metabolic Stability (t₁/₂)4.7 h (human liver microsomes)

Comparative Reactivity

The compound’s reactivity differs from analogues due to its methyl-triazole and thiophene-amine motifs:

FeatureImpact on ReactivityExample
Methyl Group (N1) Steric hindrance reduces N-alkylation efficiency20% lower yield vs. unmethylated triazoles
Thiophene Electron Density Enhances electrophilic substitution rates2× faster nitration vs. phenyl analogues

Scientific Research Applications

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations in 1,2,4-Triazole Derivatives

Compound A : 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1341550-43-3)
  • Structure : The thiophen-2-yl group is replaced with an ethyl substituent at position 3.
  • Molecular Formula : C9H17N4
  • Key Differences :
    • Electronic Effects : The ethyl group is electron-donating, whereas the thiophene ring introduces π-conjugation and sulfur-mediated polar interactions.
    • Bioactivity : Thiophene-containing compounds often exhibit enhanced binding to aromatic or hydrophobic pockets in enzymes compared to alkyl groups .
Compound B : (1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine (CAS: 1550388-42-5)
  • Structure : Features an isopropyl group at position 5 and a chiral ethylamine side chain.
  • Molecular Formula : C7H14N4
  • Stereochemistry: The (R)-configuration may influence enantioselective interactions with biological targets .

Heterocycle Modifications

Compound C : 1-{3-[(Thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}propan-2-amine
  • Structure : Replaces the 1,2,4-triazole with a 1,2,4-oxadiazole ring.
  • Molecular Formula : C10H13N3OS
  • Metabolic Stability: Sulfur in thiophene may enhance stability against oxidative metabolism compared to oxadiazole .
Compound D : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Substitutes thiophene with a benzothiazole group.
  • Biological Activity: Benzothiazole derivatives are known for antiproliferative properties, suggesting divergent applications compared to thiophene analogues .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 235.33 181.26 154.21 223.29
Heterocycle 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Oxadiazole
Key Substituent Thiophen-2-yl Ethyl Isopropyl Thiophen-2-yl
Bioactivity Notes Potential enzyme inhibition (inferred) Limited data Chiral specificity Oxadiazole-mediated solubility
  • Solubility : Thiophene and oxadiazole groups may improve aqueous solubility compared to purely alkyl-substituted triazoles .
  • Enzyme Inhibition : Triazole-based analogues in show activity against thiamine pyrophosphate-dependent enzymes, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 2-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine is a derivative of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 2-(1-Methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves the reaction of thiophene derivatives with triazole precursors. Various methods have been reported for synthesizing similar triazole compounds, often utilizing different amines and aldehydes as starting materials. For instance, a study synthesized related triazole derivatives by reacting 4-amino-5-thiophen-2-yl-methyl derivatives with aldehydes, leading to compounds with notable antimicrobial properties .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. For example, compounds synthesized from similar frameworks have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives of 1,2,4-triazoles were screened for their antimicrobial properties and some exhibited moderate to good activity against pathogens such as Candida albicans and Enterococcus faecalis .

CompoundMicroorganism TestedInhibition Zone (mm)
4dCandida albicans15
6Staphylococcus aureus18
9Escherichia coli20

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. For instance, compounds containing the triazole ring have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. In vitro studies indicated that some derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HCT-116 .

CompoundCell Line TestedIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

The biological activity of the compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the thiophene moiety enhances its lipophilicity, facilitating better cell membrane permeability and subsequent interaction with intracellular targets.

Case Studies

Several studies have highlighted the effectiveness of triazole-containing compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized triazole derivatives showed promising results against multidrug-resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
  • Cancer Treatment : Another investigation revealed that certain triazole derivatives induced apoptosis in cancer cells through the inhibition of TS activity, leading to reduced cell proliferation rates .

Q & A

Q. Advanced

  • Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) after each synthetic step to isolate intermediates .
  • pH control : Maintain basic conditions (pH 8–9) during alkylation to prevent undesired N- vs. O-alkylation.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for regioselective thiophene coupling .
    Case study : Byproducts in hydrazide condensation were minimized using a 1.5:1 molar ratio of hydrazine hydrate to ester precursor .

What advanced characterization methods elucidate tautomeric behavior?

Q. Advanced

  • Variable-temperature NMR : Monitors proton shifts to identify dominant tautomers (e.g., 1H- vs. 4H-triazole forms) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and electronic properties.
  • Solid-state analysis : X-ray crystallography resolves tautomeric forms in crystalline states, as demonstrated for phenyl-triazole analogs .

How do structural modifications influence pharmacological activity?

Q. Advanced

  • Thiophene substitution : Replacing the thiophene moiety with furan reduces antimicrobial activity due to decreased lipophilicity .
  • Alkyl chain length : Extending the propan-1-amine chain enhances blood-brain barrier penetration in CNS-targeted studies (logP optimization) .
  • Triazole N-methylation : Improves metabolic stability by blocking oxidative degradation pathways .

What experimental designs validate antioxidant or enzyme inhibition activity?

Q. Advanced

  • DPPH/ABTS assays : Measure radical scavenging activity with IC50_{50} values. Include Trolox as a reference .
  • Enzyme kinetics : Use Michaelis-Menten plots (e.g., for acetylcholinesterase inhibition) to determine KiK_i values.
  • High-throughput screening : Automated plate readers assess dose-dependent effects across 96-well plates .

How are stability studies conducted under varying pH and temperature?

Q. Advanced

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC .
  • Arrhenius plots : Predict shelf life by correlating degradation rates with temperature.
  • Light exposure : Test photostability under UV/visible light using ICH Q1B guidelines .

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